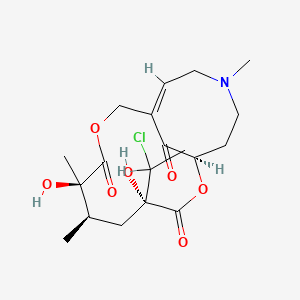

Desacetyldoronine

Descripción

Desacetyldoronine is a pyrrolizidine alkaloid (PA) isolated from Emilia sonchifolia, a medicinal herb traditionally used to treat inflammatory diseases, liver disorders, and microbial infections . Structurally, it is a derivative of doronine, a bioactive PA with demonstrated anti-inflammatory properties. Desacetyldoronine lacks the acetyl group present in doronine, which may influence its pharmacokinetic and pharmacodynamic profiles. Like other PAs, desacetyldoronine has raised concerns due to hepatotoxicity risks, a common issue with pyrrolizidine alkaloids .

Propiedades

Número CAS |

120481-77-8 |

|---|---|

Fórmula molecular |

C19H28ClNO7 |

Peso molecular |

417.9 g/mol |

Nombre IUPAC |

(11Z)-4-(1-chloroethyl)-4,7-dihydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione |

InChI |

InChI=1S/C19H28ClNO7/c1-11-9-19(26,12(2)20)17(24)28-14-6-8-21(4)7-5-13(15(14)22)10-27-16(23)18(11,3)25/h5,11-12,14,25-26H,6-10H2,1-4H3/b13-5- |

Clave InChI |

OMHSMPLRLNEBIB-ACAGNQJTSA-N |

SMILES |

CC1CC(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)O)C)(C(C)Cl)O |

SMILES isomérico |

CC1CC(C(=O)OC2CCN(C/C=C(\C2=O)/COC(=O)C1(C)O)C)(C(C)Cl)O |

SMILES canónico |

CC1CC(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)O)C)(C(C)Cl)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Desacetyldoronine involves multiple steps, starting from basic organic compoundsSpecific reaction conditions such as temperature, pH, and the use of catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods: Industrial production of Desacetyldoronine is less common due to its complex structure. advanced techniques in organic synthesis and biotechnology may facilitate large-scale production. These methods often involve the use of biocatalysts and optimized reaction conditions to enhance yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: Desacetyldoronine undergoes various chemical reactions, including:

Substitution: Desacetyldoronine can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Aplicaciones Científicas De Investigación

Desacetyldoronine has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of Desacetyldoronine involves its interaction with specific molecular targets and pathways. It is known to inhibit the enzyme cyclooxygenase-2 (COX-2), which plays a crucial role in inflammation . By binding to COX-2, Desacetyldoronine can reduce the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .

Comparación Con Compuestos Similares

Desacetyldoronine is compared here with structurally and functionally related compounds: doronine , floradnin , onetine , 22310115 , and 21159807 . These compounds share a pyrrolizidine backbone but differ in substituents and pharmacokinetic properties.

Structural and Functional Differences

- Doronine : Parent compound with an acetyl group; higher solubility (level 3) compared to desacetyldoronine (level 4) .

- Floradnin/Onetine : Bulkier substituents, leading to lower intestinal absorption (level 2 vs. desacetyldoronine’s level 0) .

- 22310115/21159807 : Synthetic derivatives with optimized LogP values (<5), aligning with Lipinski’s Rule of Five .

ADMET Profile Comparison

Key ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) data are summarized below:

Table 1: ADMET Properties of Desacetyldoronine and Analogues

| Compound | BBB Level | Absorption Level | Hepatotoxic Level | Solubility Level | CYP450 2D6 Inhibition | PPB Value |

|---|---|---|---|---|---|---|

| Desacetyldoronine | 4 | 0 | 1 | 4 | 0 | 0 |

| Doronine | 4 | 0 | 1 | 3 | 0 | 0 |

| Floradnin | 4 | 2 | 1 | 4 | 0 | 0 |

| Onetine | 4 | 2 | 1 | 4 | 0 | 0 |

| 22310115 | 4 | 2 | 1 | 4 | 0 | 0 |

| 21159807 | 4 | 2 | 1 | 4 | 0 | 0 |

Key Findings :

- Absorption : Desacetyldoronine and doronine exhibit superior intestinal absorption (level 0) compared to floradnin, onetine, and synthetic derivatives (level 2) .

- Solubility : Desacetyldoronine and most analogues have optimal solubility (level 4), whereas doronine’s solubility is slightly lower (level 3) .

- CYP450 2D6/PPB: None inhibit CYP450 2D6, and all have low plasma protein binding (PPB ≤90%), suggesting favorable bioavailability .

Molecular Properties and Drug-Likeness

Table 2: Molecular Properties and Lipinski’s Rule Compliance

| Compound | Molecular Weight | LogP | H-bond Acceptors | H-bond Donors | Lipinski’s Compliance |

|---|---|---|---|---|---|

| Desacetyldoronine | <500 | <5 | <10 | <5 | Yes |

| Doronine | <500 | <5 | <10 | <5 | Yes |

| Floradnin | <500 | <5 | <10 | <5 | Yes |

| Onetine | <500 | <5 | <10 | <5 | Yes |

| 22310115 | <500 | <5 | <10 | <5 | Yes |

| 21159807 | <500 | <5 | <10 | <5 | Yes |

Key Findings :

- Low molecular weight (<500) and LogP (<5) enhance membrane permeability and reduce metabolic clearance .

COX-2 Binding Affinity

Molecular docking studies reveal that desacetyldoronine and its analogues bind to COX-2’s active site with favorable energy scores, comparable to known inhibitors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.